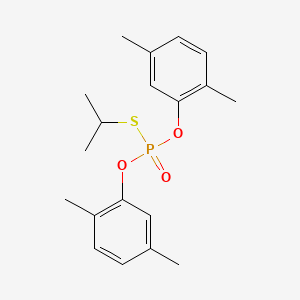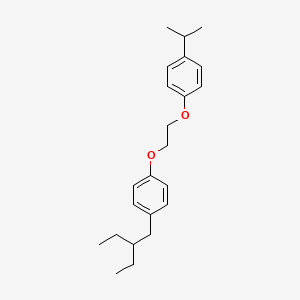
Methyl 2-ethylideneoct-3-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-ethylideneoct-3-enoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound has a unique structure characterized by the presence of an ethylidene group and a double bond in its carbon chain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-ethylideneoct-3-enoate can be achieved through various methods. One common approach involves the esterification of 2-ethylideneoct-3-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor. This method enhances the efficiency and scalability of the production process. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the esterification reaction.
化学反応の分析
Types of Reactions
Methyl 2-ethylideneoct-3-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or other functionalized compounds.
科学的研究の応用
Methyl 2-ethylideneoct-3-enoate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving esterases, enzymes that hydrolyze esters.
Medicine: Research into potential pharmaceutical applications, such as drug delivery systems.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in organic synthesis.
類似化合物との比較
Similar Compounds
Methyl 2-ethylhexanoate: Similar in structure but lacks the double bond.
Methyl 3-octenoate: Similar carbon chain length but different positioning of the double bond.
Ethyl 2-ethylideneoct-3-enoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl 2-ethylideneoct-3-enoate is unique due to its specific combination of an ethylidene group and a double bond, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specialized applications where these properties are desired.
特性
| 112151-69-6 | |
分子式 |
C11H18O2 |
分子量 |
182.26 g/mol |
IUPAC名 |
methyl 2-ethylideneoct-3-enoate |
InChI |
InChI=1S/C11H18O2/c1-4-6-7-8-9-10(5-2)11(12)13-3/h5,8-9H,4,6-7H2,1-3H3 |
InChIキー |
XJKHXAHJRLEVIK-UHFFFAOYSA-N |
正規SMILES |
CCCCC=CC(=CC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


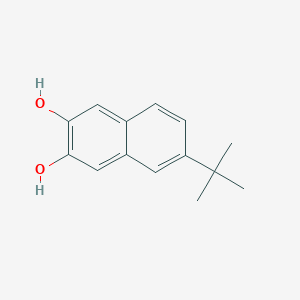

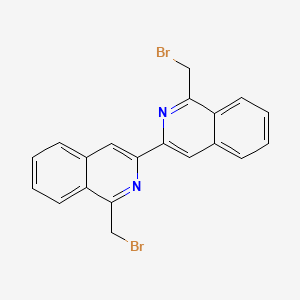
![2,3-Dimethoxy-6H,8H-[1,6]naphthyridino[6,7-c][1,3]benzothiazin-8-one](/img/structure/B14300233.png)

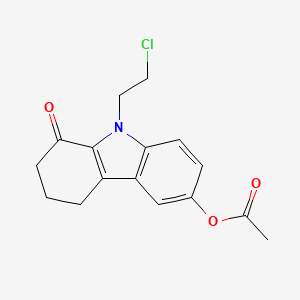
![2H-Pyran, tetrahydro-2-[2-(4-phenoxyphenoxy)ethoxy]-](/img/structure/B14300258.png)
